Annamycin

Anthracycline cardiotoxicity Cardiomyocyte contractility Topoisomerase IIβ poisoning

Annamycin is a liposomal, C-3′-modified doxorubicin analog offering a unique dual advantage for oncology research: it circumvents P-glycoprotein (MDR1)-mediated drug resistance while exhibiting a 20% lower cardiac AUC and no clinical cardiotoxicity in 82 treated subjects. This makes it an essential comparator for MDR-mechanism studies, cardiotoxicity profiling, and formulation benchmarking. Available from select specialty chemical suppliers.

Molecular Formula C26H25IO11
Molecular Weight 640.4 g/mol
CAS No. 92689-49-1
Cat. No. B1684224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnamycin
CAS92689-49-1
Synonyms2'-iodo-3'-hydroxy-4'-epi-4-demethoxydoxorubicin
annamycin
Molecular FormulaC26H25IO11
Molecular Weight640.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O
InChIInChI=1S/C26H25IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13,18-19,24-25,28,30,33-36H,6-8H2,1H3/t9-,13-,18+,19-,24-,25-,26-/m0/s1
InChIKeyCIDNKDMVSINJCG-GKXONYSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Annamycin (CAS 92689-49-1): A Non-Cardiotoxic, Liposomal Anthracycline with Demonstrated MDR-Bypassing Activity in Clinical-Stage Development


Annamycin (ANN) is a lipophilic, doxorubicin-derived anthracycline antibiotic that has been structurally modified at the C-3' position via replacement of the basic amine with a hydroxyl group [1]. This modification confers two pharmacologically meaningful advantages: substantially reduced cardiotoxicity relative to doxorubicin and retained cytotoxic activity against multidrug-resistant (MDR) tumor cells expressing P-glycoprotein (MDR1) [1][2]. The compound is developed and administered as a liposomal formulation (L-Annamycin), composed of dimyristoylphosphatidylcholine (DMPC) and dimyristoylphosphatidylglycerol (DMPG), which alters the drug's pharmacokinetic profile by prolonging plasma half-life and enhancing tumor accumulation while reducing cardiac exposure [3]. Annamycin is currently in Phase 3 clinical development (the MIRACLE trial, MB-108) for relapsed/refractory acute myeloid leukemia (R/R AML) in combination with cytarabine, having received FDA Fast Track and Orphan Drug Designations for this indication [4].

Annamycin Cannot Be Substituted by Generic Doxorubicin, Daunorubicin, or Idarubicin: The Quantified Basis for Non-Interchangeability


Conventional anthracyclines (doxorubicin, daunorubicin, idarubicin, epirubicin) share two dose-limiting clinical liabilities that preclude their safe substitution for Annamycin: cumulative cardiotoxicity driven by Topoisomerase IIβ poisoning in cardiomyocytes, and susceptibility to multidrug resistance (MDR) mediated by P-glycoprotein (ABCB1) efflux [1][2]. Annamycin's distinct structural modification at the C-3' position and its liposomal formulation jointly confer a differential tissue distribution profile characterized by a 20% reduction in cardiac area-under-the-curve (AUC) and a 30–40% increase in tumor and liver AUC relative to the free drug [3]. Preclinical in vivo studies demonstrate that Annamycin accumulates in MDR1-positive tumor cells to levels sufficient for DNA damage and apoptosis induction, whereas doxorubicin and daunorubicin are actively effluxed and rendered ineffective [2][4]. In clinical monitoring of 82 treated subjects across multiple studies, Annamycin has shown no evidence of cardiotoxicity as assessed by echocardiography, global longitudinal strain (GLS) measurements, and troponin biomarkers—a safety profile not observed with any currently approved anthracycline [5].

Quantitative Differentiation Evidence: Annamycin vs. Doxorubicin and In-Class Anthracyclines


Cardiomyocyte Toxicity: Annamycin Preserves Contractility and Viability at Doses Where Doxorubicin Causes Severe Impairment

In a direct head-to-head comparison using human cardiomyocytes derived from induced pluripotent stem cells (iPSCs), Annamycin demonstrated markedly reduced interference with cardiac contractility, viability, and electric potential compared with doxorubicin. At a concentration of 1.5 μM, Annamycin produced only limited perturbation of cardiomyocyte function, whereas doxorubicin at 0.5 μM (one-third the concentration) induced severe disruption of contractility as measured by real-time cell analysis (RTCA) [1]. In parallel in vivo mouse studies, 7 weeks of Annamycin administration at 8 mg/kg resulted in no evidence of cardiotoxicity upon histopathological evaluation, while doxorubicin at the same dose produced significant weight loss, elevated serum lactate dehydrogenase, and cytoplasmic vacuolation of cardiac myocytes [2].

Anthracycline cardiotoxicity Cardiomyocyte contractility Topoisomerase IIβ poisoning

In Vivo Cardiotoxicity: Annamycin Shows No Cardiac Histopathology vs. Doxorubicin-Induced Myocyte Vacuolation

A 7-week parallel comparison study in mice directly compared Annamycin and doxorubicin at equivalent doses of 8 mg/kg. Histopathological evaluation of cardiac tissue postmortem revealed mild cytoplasmic vacuolation of cardiac myocytes exclusively in the doxorubicin-treated cohort, with no such pathological changes observed in Annamycin-treated animals [1]. Additionally, doxorubicin-treated mice exhibited significant weight loss and increased serum lactate dehydrogenase (LDH) levels, consistent with systemic and cardiac toxicity, whereas Annamycin-treated mice maintained body weight and normal LDH levels [1]. This finding extends earlier chronic mouse studies in which L-Annamycin was 'remarkably less cardiotoxic than Dox,' with cumulative toxicity from weekly administration markedly higher for doxorubicin as assessed by body weight and mortality endpoints [2].

In vivo cardiotoxicity Anthracycline safety Preclinical toxicology

Tissue-Selective Pharmacokinetics: 20% Reduced Cardiac AUC and 30–40% Increased Tumor AUC vs. Free Annamycin

Entrapment of Annamycin in multilamellar liposomal vesicles (L-Ann) produces a quantifiably different tissue distribution compared with free Annamycin. Pharmacokinetic studies in murine models demonstrate that the liposomal formulation results in a 20% reduction in heart area-under-the-curve (AUC) and a 30–40% increase in tumor and liver AUC [1][2]. Further optimization of liposome size from 1.6 μm to 0.03 μm increased plasma circulation time and tumor AUC by 2-fold, enhanced tumor selectivity, and decreased subacute toxicity by 2-fold [1][2]. This tumor-selective biodistribution contrasts with conventional anthracyclines like doxorubicin, which distribute more broadly and accumulate in cardiac tissue without this degree of preferential tumor partitioning [3].

Liposomal drug delivery Pharmacokinetics Tumor targeting

Clinical Cardiac Safety: 0/82 Subjects Show Cardiotoxicity on Echocardiography and Troponin Monitoring

Across multiple clinical trials involving 82 subjects treated with Annamycin, independent expert cardiology review has identified no evidence of cardiotoxicity [1]. Specifically, in Phase 1/2 studies, patients underwent rigorous cardiac monitoring including echocardiography with ejection fraction assessment, global longitudinal strain (GLS) measurements, and troponin biomarker analysis; all findings remained within normal limits [2][3]. This stands in marked contrast to the established clinical profile of doxorubicin and other approved anthracyclines, where cumulative dose-dependent declines in left ventricular ejection fraction are well-documented and occur in a substantial proportion of treated patients [4]. In a Phase 1/2 monotherapy study (MB-105) of relapsed/refractory AML patients treated with Annamycin at 240 mg/m² administered over three consecutive days, an objective response rate (ORR) of 80% was observed with no signs of cardiotoxicity in any patient [5].

Clinical cardiac safety Anthracycline cardiotoxicity monitoring Phase 1/2 clinical data

Multidrug Resistance (MDR1) Bypass: Annamycin Accumulates in MDR Cell Lines Where Doxorubicin and Daunorubicin Are Effluxed

Unlike conventional anthracyclines, Annamycin accumulates in multidrug-resistant (MDR1-positive) cell lines to levels sufficient to induce DNA damage and apoptosis, whereas doxorubicin and daunorubicin are actively effluxed by P-glycoprotein (ABCB1) [1][2]. This property stems from Annamycin's high lipophilicity and affinity for lipid membranes, which enables the compound to bypass the MDR1 efflux mechanism that limits the intracellular accumulation of doxorubicin and related anthracyclines [3]. In preclinical in vitro and in vivo doxorubicin-resistant models, Annamycin has demonstrated retained anti-leukemic activity that is not cross-resistant with doxorubicin [2][4]. Clinical studies in relapsed/refractory AML patients—many of whom had received and failed prior anthracycline-containing regimens—have confirmed Annamycin's ability to induce responses, supporting the translational relevance of this MDR-bypassing mechanism [4].

Multidrug resistance P-glycoprotein MDR1 ABCB1 efflux

Synergy with Cytarabine in Aggressive AML Models: Combination Outperforms Monotherapy and Supports Phase 3 Trial Design

In a syngeneic p53-null, MLL-ENL-FLT3-ITD mutated AML mouse model, Annamycin administered at 4 mg/kg weekly (alone or in various multi-day schedules) was tested in combination with cytarabine (50 mg/kg daily × 5 days, repeated every other week). The combination treatment (termed AnnAraC) produced a significant increase in survival compared with either single agent alone across all tested administration regimens [1]. In untreated controls, median survival was 14 days post-inoculation. Annamycin monotherapy significantly delayed leukemia progression, while the AnnAraC combination demonstrated further survival prolongation [1][2]. These preclinical findings informed the design of the ongoing Phase 3 MIRACLE trial (MB-108) evaluating Annamycin plus cytarabine in R/R AML, where preliminary Phase 1/2 data (MB-106) demonstrated a 60% composite complete response (CRc) rate in 2nd line subjects (N=10) and an interim CRc of 39% in all subjects (N=18) [3].

AML combination therapy Cytarabine synergy p53-null AML FLT3-ITD

Annamycin Application Scenarios: Where Procurement and Scientific Selection Are Evidence-Justified


Clinical Trial Protocol Development for Relapsed/Refractory AML Requiring Anthracycline-Based Salvage Therapy

Annamycin, in combination with cytarabine (AnnAraC), is the subject of an ongoing global Phase 3 pivotal trial (MIRACLE, MB-108) in R/R AML patients who are refractory to or have relapsed after induction therapy [1]. The trial design is informed by Phase 1/2 data showing a 60% composite complete response (CRc) rate in 2nd line subjects (N=10) and a 39% CRc rate across all subjects regardless of prior therapy lines [2]. For clinical investigators and trial sponsors, Annamycin represents a scientifically differentiated anthracycline option for salvage protocols where MDR1-mediated resistance and cumulative cardiotoxicity are likely to compromise the efficacy and safety of conventional anthracyclines. The compound's Fast Track and Orphan Drug Designations for R/R AML further support its development pathway for this specific patient population [3].

Preclinical Cardiotoxicity Screening and Safety Pharmacology Studies

For preclinical research programs evaluating anthracycline-induced cardiotoxicity mechanisms, Annamycin serves as a validated comparator compound that demonstrates minimal cardiac toxicity across multiple assay systems. In human iPSC-derived cardiomyocytes, Annamycin at 1.5 μM produces limited perturbation of contractility and viability, whereas doxorubicin at 0.5 μM induces severe disruption [1]. In murine in vivo studies, Annamycin at 8 mg/kg weekly for 7 weeks produces no cardiac histopathology or weight loss, in direct contrast to doxorubicin at the same dose, which causes myocyte vacuolation and elevated LDH [2]. These quantitative differences make Annamycin an appropriate tool for dissecting the molecular mechanisms of anthracycline cardiotoxicity and for validating new cardioprotective strategies.

MDR1 (P-Glycoprotein) Resistance Mechanism Research and Drug Screening

Annamycin's ability to bypass MDR1-mediated efflux makes it a valuable tool for researchers studying multidrug resistance mechanisms or screening for novel MDR-reversing agents. Unlike doxorubicin and daunorubicin, which are actively effluxed from MDR1-positive cells, Annamycin accumulates to cytotoxic levels and induces DNA damage and apoptosis in these resistant models [1][2]. This property enables Annamycin to serve as a positive control for MDR-bypassing activity in drug discovery campaigns, or as a reference standard for benchmarking the MDR-overcoming potential of new chemical entities. Additionally, Annamycin can be used in combination screens with MDR inhibitors to assess whether the compound's intrinsic MDR-bypassing capability can be further enhanced or whether it operates independently of P-glycoprotein modulation.

Liposomal Anthracycline Formulation Benchmarking and Pharmacokinetic Modeling

For formulation scientists developing liposomal or nanoparticle-based anthracycline delivery systems, Annamycin's well-characterized pharmacokinetic profile provides a quantitative benchmark. The L-Annamycin formulation demonstrates a 20% reduction in cardiac AUC and a 30–40% increase in tumor AUC compared with free Annamycin [1]. Furthermore, liposome size optimization from 1.6 μm to 0.03 μm increases plasma circulation time and tumor AUC by 2-fold and decreases subacute toxicity by 2-fold [1][2]. These quantifiable shifts in tissue distribution can serve as reference values for evaluating the tumor-targeting efficiency and cardiac-sparing properties of novel liposomal anthracycline formulations. The compound's distribution within plasma lipoprotein fractions—including >65% partitioning into HDL and TG-dependent redistribution into VLDL—offers additional pharmacokinetic parameters for modeling and comparative studies [3].

Quote Request

Request a Quote for Annamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.